molecular formula C15H17N3O2 B6543801 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 903350-27-6

3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6543801
CAS No.: 903350-27-6
M. Wt: 271.31 g/mol
InChI Key: IZJNGHIQSPJMFH-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinedione core with a 3-methylphenyl group and a pyrrolidin-1-yl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinedione core. One common approach is the condensation of an appropriate amine with a diketone or keto-ester under acidic or basic conditions. The 3-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by further functional group modifications to introduce the pyrrolidin-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the pyrimidinedione core allows for selective oxidation reactions, potentially introducing hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be performed to reduce the pyrimidinedione core or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the pyrrolidin-1-yl group or the 3-methylphenyl group, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biological processes and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to the central nervous system.

Industry

In industry, this compound can be used in the production of various chemical products. Its versatility and reactivity make it valuable for the synthesis of intermediates and final products in the chemical manufacturing sector.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methylphenyl)propionic acid: : This compound shares the 3-methylphenyl group but lacks the pyrimidinedione core and pyrrolidin-1-yl substituent.

  • Acetamide, N-(3-methylphenyl): : This compound also contains the 3-methylphenyl group but has a different core structure and functional group.

Uniqueness

The uniqueness of 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of the pyrimidinedione core with the 3-methylphenyl and pyrrolidin-1-yl groups. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

3-(3-methylphenyl)-6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-4-6-12(9-11)18-14(19)10-13(16-15(18)20)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJNGHIQSPJMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(NC2=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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